molecular formula C15H15F19INO B12724904 [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide CAS No. 80909-29-1

[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide

Cat. No.: B12724904
CAS No.: 80909-29-1
M. Wt: 713.16 g/mol
InChI Key: BPGOAOSBJKHSJL-UHFFFAOYSA-M
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Description

[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide is a fluorinated quaternary ammonium compound. This compound is characterized by its high fluorine content, which imparts unique properties such as hydrophobicity and lipophobicity. It is used in various scientific and industrial applications due to its distinctive chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide typically involves multiple steps, starting from fluorinated precursors. The key steps include:

    Quaternization: The final step involves the reaction of the fluorinated hydroxy compound with trimethylamine and an iodide source, such as methyl iodide (CH3I), to form the quaternary ammonium iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Fluorination: Using large-scale fluorination reactors to introduce fluorine atoms efficiently.

    Continuous Hydroxylation: Employing continuous flow reactors for the hydroxylation step to ensure consistent product quality.

    Automated Quaternization: Utilizing automated systems for the quaternization reaction to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions, although these are less common due to the stability of the fluorinated chain.

Common Reagents and Conditions

    Substitution: Reagents like sodium chloride (NaCl) or sodium bromide (NaBr) in polar solvents.

    Oxidation: Chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium chloride or bromide.

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the reduced fluorinated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a surfactant and phase transfer catalyst due to its unique amphiphilic nature. It facilitates reactions between hydrophobic and hydrophilic phases, enhancing reaction rates and yields.

Biology

In biological research, it is used in the study of membrane proteins and lipid bilayers. Its fluorinated tail interacts with lipid membranes, making it useful in membrane protein solubilization and stabilization.

Medicine

In medicine, it has potential applications in drug delivery systems. Its ability to interact with lipid membranes can be harnessed to deliver drugs to specific cellular targets, improving drug efficacy and reducing side effects.

Industry

Industrially, it is used in the production of fluorinated coatings and materials. Its hydrophobic properties make it ideal for creating water-repellent surfaces and materials with low surface energy.

Mechanism of Action

The mechanism of action of [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide involves its interaction with lipid membranes. The fluorinated tail embeds into the lipid bilayer, disrupting membrane structure and function. This can lead to increased membrane permeability and altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide]: Similar structure but lacks the hydroxyl group and trimethylammonium moiety.

    [3-(Perfluorooctyl)propyl iodide]: Shorter fluorinated chain and different functional groups.

Uniqueness

The uniqueness of [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide lies in its combination of a highly fluorinated chain with a quaternary ammonium group. This imparts both hydrophobic and cationic properties, making it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

80909-29-1

Molecular Formula

C15H15F19INO

Molecular Weight

713.16 g/mol

IUPAC Name

[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]-trimethylazanium;iodide

InChI

InChI=1S/C15H15F19NO.HI/c1-35(2,3)5-6(36)4-7(16,17)9(19,20)11(23,24)13(27,28)12(25,26)10(21,22)8(18,14(29,30)31)15(32,33)34;/h6,36H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

BPGOAOSBJKHSJL-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-]

Origin of Product

United States

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